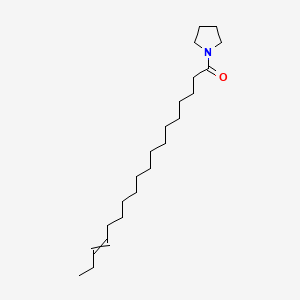
N-Ethyl-3-methylquinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-3-methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by its fused benzene and pyrazine rings, making it a valuable scaffold in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methylquinoxalin-2-amine typically involves the cyclization of aniline derivatives with propionaldehyde under acidic conditions. One common method uses environmentally friendly Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source . This method yields substituted 2-ethyl-3-methylquinolines with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using similar catalysts and conditions as in laboratory synthesis. The use of microwave irradiation and recyclable catalysts like Nafion® NR50 can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
N-Ethyl-3-methylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoxalines depending on the reagents used.
科学的研究の応用
N-Ethyl-3-methylquinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
作用機序
The mechanism of action of N-Ethyl-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Quinoxaline: A basic bi-cyclic compound with fused benzene and pyrazine rings.
2-Ethyl-3-methylquinoline: A similar compound with a quinoline scaffold.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Uniqueness
N-Ethyl-3-methylquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at specific positions enhance its reactivity and potential therapeutic applications compared to other quinoxaline derivatives .
特性
CAS番号 |
77186-60-8 |
|---|---|
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC名 |
N-ethyl-3-methylquinoxalin-2-amine |
InChI |
InChI=1S/C11H13N3/c1-3-12-11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3,(H,12,14) |
InChIキー |
GEYJWBMXQWXQJB-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC2=CC=CC=C2N=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


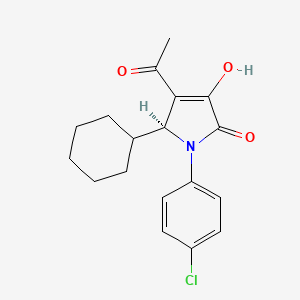
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
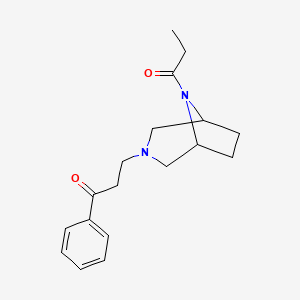
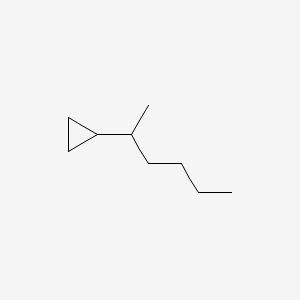
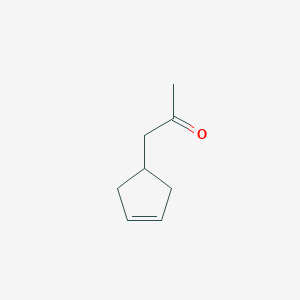
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
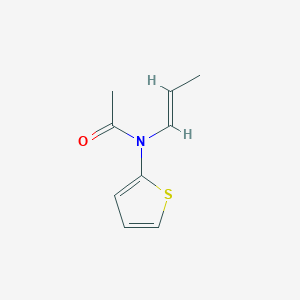

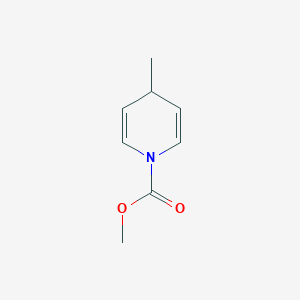
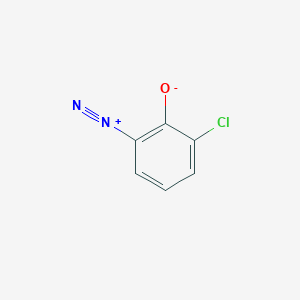
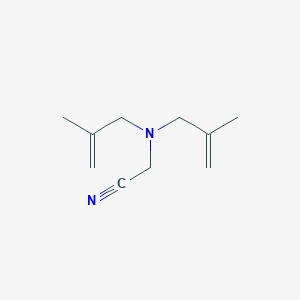
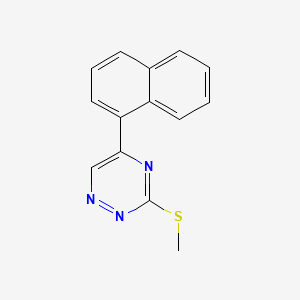
![N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)
